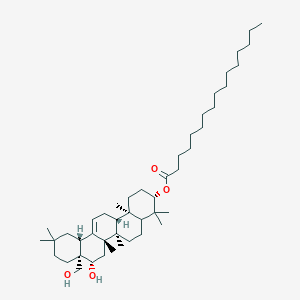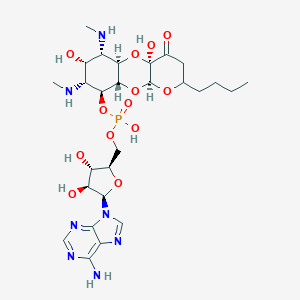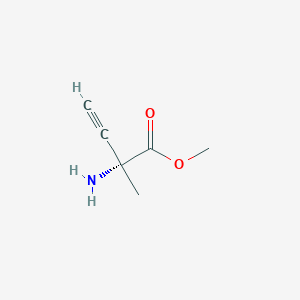![molecular formula C11H12O3 B037806 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde CAS No. 113731-26-3](/img/structure/B37806.png)
2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde
Overview
Description
2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is 2,2-dimethyl-4H-1,3-benzodioxine-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is 1S/C11H12O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-6H,7H2,1-2H3 . The Canonical SMILES for this compound is CC1(OCC2=C(C=CC=C2O1)C=O)C .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde include a molecular weight of 192.21 g/mol, a XLogP3-AA value of 1.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 192.078644241 g/mol .Scientific Research Applications
Crystal Structure and Spectroscopic Properties : A related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, was studied for its crystal structure stabilized by C-H-O hydrogen bonds, exhibiting cyclic centrosymmetric dimerization and a three-dimensional framework. This finding suggests potential applications in materials science or crystallography (Chen, 2016).
Organic Synthesis : The facile synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their 6-substituted 4-hydroxy-2-pyrones under mild conditions highlights potential applications in organic synthesis (Katritzky et al., 2005).
Ionic Liquid Promoted Knoevenagel Condensation : A study on the synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl) methylene]-1,3-dioxane-4,6-diones using ionic liquids suggests potential in green chemistry and organic synthesis (Shelke et al., 2009).
Synthesis of Biologically Active Compounds : Research on the synthesis of new pH-sensitive spin probes and biologically active α-Aminophosphonates indicates potential applications in biochemistry and medicinal chemistry (Kirilyuk et al., 2003), (Anonymous, 2019).
properties
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHIMJMPYMQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(C=CC=C2O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)





![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)


![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
